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Application of CRISPR/Cas9 for Studying ACAT1
Gene Mutations
For Researchers, Scientists, and Drug Development Professionals

Application Notes
The Acetyl-CoA Acetyltransferase 1 (ACAT1) gene encodes a mitochondrial enzyme crucial for

ketone body and isoleucine metabolism.[1] Mutations in ACAT1 are associated with beta-

ketothiolase deficiency, an inborn error of metabolism.[2][3] Furthermore, ACAT1 has been

implicated in various pathologies, including cancer and cardiovascular diseases, making it a

significant target for research and drug development. The CRISPR/Cas9 system offers a

powerful tool for precisely engineering mutations in the ACAT1 gene, enabling detailed studies

of its function, the consequences of specific mutations, and the development of potential

therapeutic interventions.

This document provides detailed protocols and application notes for utilizing CRISPR/Cas9 to

study ACAT1 gene mutations in mammalian cell lines. The methodologies cover the entire

workflow from single guide RNA (sgRNA) design and vector construction to the validation of

gene knockout and the functional assessment of ACAT1 enzyme activity.
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Table 1: Quantitative Analysis of ACAT1 Knockdown
Efficiency
This table summarizes the quantitative data on the efficiency of reducing ACAT1 expression

using RNA interference as a proxy for what can be expected with CRISPR-mediated knockout.

Method
Target
Cell Line

Transfecti
on
Reagent

Dosage

Reductio
n in
ACAT1
Protein
Level (%)

Reductio
n in
Cholester
yl Ester
Levels
(%)

Referenc
e

siRNA

H4 cells

expressing

APP751

Not

Specified
1.0 µg 42.7 ± 7.6 14.6 ± 2.9 [4]

siRNA

H4 cells

expressing

APP751

Not

Specified
3.0 µg 54.4 ± 11.0 21.6 ± 4.4 [4]

shRNA Jurkat cells Lentivirus
Not

Specified

~75%

(shACAT1-

A)

Not

Reported
[5]

shRNA Jurkat cells Lentivirus
Not

Specified

~60%

(shACAT1-

C)

Not

Reported
[5]

Table 2: Effects of ACAT1 Knockout on Cholesterol
Metabolism in Macrophages (Mouse Model)
This table presents data from studies on ACAT1 knockout mice, illustrating the functional

consequences of ACAT1 loss on cholesterol metabolism.
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Parameter
Wild-Type
(ACAT1+/+)

ACAT1
Knockout
(ACAT1-/-)

Percentage
Change

Reference

Cholesteryl Ester

Mass (µg/mg

protein)

29.5 ± 0.7 3.6 ± 2.0 -88% [6]

Free Cholesterol

Mass (µg/mg

protein)

25.1 ± 1.6 24.4 ± 1.7 -2.8% [6]

Cellular

Cholesterol

Efflux (% of total)

~12% ~9% -25% [6]

Lipoprotein-

Derived

Cholesterol

Efflux (% of total)

~25% ~33% +32% [6]

Experimental Protocols
sgRNA Design and Vector Construction for ACAT1
Knockout
Objective: To design and clone sgRNAs targeting the human ACAT1 gene into a Cas9

expression vector.

Materials:

Web-based sgRNA design tool (e.g., IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design

Tool, CHOPCHOP)[5][7]

pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector[8]

Stellar™ Competent Cells or similar

Oligonucleotides for sgRNA synthesis
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T4 DNA ligase and buffer

BbsI restriction enzyme

Plasmid purification kit

Protocol:

sgRNA Design:

Obtain the human ACAT1 gene sequence from a database such as NCBI (RefSeq

NM_000019.4).

Use an online sgRNA design tool to identify potential 20-nucleotide target sequences.

Target an early exon to maximize the chance of generating a loss-of-function mutation.[8]

Select sgRNAs with high on-target scores and low off-target scores. Ensure the target

sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for

SpCas9).[9]

Example sgRNA Target (Human ACAT1 Exon 2): 5'-GTAGAAGATCTGGCCTACAG-3'

(Note: This is a hypothetical example and should be validated bioinformatically).

Oligonucleotide Synthesis:

Order two complementary oligonucleotides for each sgRNA with appropriate overhangs for

cloning into the BbsI-digested pX458 vector.

Forward oligo: 5'-CACC + 20-nt target sequence - 3'

Reverse oligo: 5'-AAAC + reverse complement of 20-nt target sequence - 3'

Annealing and Ligation:

Anneal the forward and reverse oligos to create a double-stranded insert.

Digest the pX458 plasmid with BbsI.
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Ligate the annealed sgRNA insert into the linearized pX458 vector using T4 DNA ligase.

Transformation and Verification:

Transform the ligation product into competent E. coli cells.

Select colonies and purify the plasmid DNA.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Cell Culture and Transfection
Objective: To deliver the ACAT1-targeting CRISPR/Cas9 plasmid into a mammalian cell line

(e.g., HEK293T).

Materials:

HEK293T cells (or other suitable cell line)

DMEM with 10% FBS and 1% Penicillin-Streptomycin

ACAT1-sgRNA-Cas9 plasmid

Lipofectamine™ 3000 Transfection Reagent or similar[10]

Opti-MEM™ I Reduced Serum Medium

6-well plates

Protocol:

Cell Seeding:

One day before transfection, seed 1.5 x 10^5 - 2.5 x 10^5 HEK293T cells per well in a 6-

well plate in antibiotic-free medium.[11]

Incubate overnight to reach 40-80% confluency.[12]

Transfection:
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For each well, dilute 2.5 µg of the ACAT1-sgRNA-Cas9 plasmid in 125 µL of Opti-MEM™.

In a separate tube, dilute 5-10 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-

MEM™.

Combine the diluted DNA and Lipofectamine™ reagent, mix gently, and incubate for 20

minutes at room temperature to allow complex formation.[12]

Add the DNA-lipid complex dropwise to the cells.

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[11]

Validation of ACAT1 Knockout
A. Genomic Level - TIDE/ICE Analysis

Objective: To quantify the frequency of insertions and deletions (indels) at the ACAT1 target

locus.

Materials:

Genomic DNA extraction kit

PCR reagents and primers flanking the sgRNA target site

Sanger sequencing service

TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool[1][8][13][14]

Protocol:

Genomic DNA Extraction:

Harvest a population of transfected cells and a control population of untransfected cells.

Extract genomic DNA using a commercial kit.

PCR Amplification:
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Design PCR primers to amplify a 500-800 bp region surrounding the sgRNA target site in

the ACAT1 gene.

Perform PCR on the genomic DNA from both transfected and control cells.

Sanger Sequencing:

Purify the PCR products and send them for Sanger sequencing using one of the PCR

primers.

Data Analysis:

Upload the Sanger sequencing chromatogram files (.ab1) from both the control and edited

samples to the TIDE or ICE web tool.

The tool will analyze the sequence traces to quantify the percentage of indels and the

overall knockout efficiency.[13][14]

B. Protein Level - Western Blot

Objective: To confirm the absence of ACAT1 protein expression.

Materials:

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (5% non-fat milk in TBST)

Primary antibody: Rabbit anti-ACAT1 polyclonal antibody (e.g., Proteintech 16215-1-AP, Cell

Signaling Technology #44276)[15][16]

Secondary antibody: HRP-conjugated anti-rabbit IgG
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

ECL Western blotting detection reagents

Protocol:

Protein Extraction:

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-ACAT1 antibody (diluted 1:1000 in blocking

buffer) overnight at 4°C.[16]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the protein bands using an ECL substrate and an imaging system.

Probe for a loading control to ensure equal protein loading.

Functional Analysis - ACAT1 Enzymatic Activity Assay
(Fluorescence-Based)
Objective: To measure the enzymatic activity of ACAT1 in cell lysates.

Materials:

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
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Cell lysis buffer

Substrate: Oleoyl-CoA

Fluorescent cholesterol analog (e.g., NBD-cholesterol) or a kit that measures Coenzyme A

release (e.g., using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-

methylcoumarin (CPM))[17][18][19]

Microplate reader capable of fluorescence detection

Protocol:

Cell Lysate Preparation:

Prepare cell lysates from both ACAT1 knockout and wild-type cells.

Determine the protein concentration of the lysates.

Reaction Setup:

In a 96-well black microplate, add a defined amount of cell lysate to each well.

Initiate the reaction by adding the substrates (Oleoyl-CoA and the fluorescent cholesterol

analog, or the components of the CoA release assay).

Measurement:

Measure the increase in fluorescence over time using a microplate reader at the

appropriate excitation and emission wavelengths for the chosen fluorescent probe.[17]

The rate of fluorescence increase is proportional to the ACAT1 enzyme activity.

Data Analysis:

Calculate the specific activity of ACAT1 (e.g., in pmol/min/mg protein) and compare the

activity between knockout and wild-type cells.
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Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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